molecular formula C20H26O3 B008426 Denpt CAS No. 102651-47-8

Denpt

Cat. No. B008426
M. Wt: 314.4 g/mol
InChI Key: DVZRZZJKBCUJGQ-BOQPXBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Denpt, also known as 2-(2,3-dihydro-1H-perimidin-1-yl)ethan-1-ol, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Denpt has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, denpt has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, denpt has been studied for its potential as a pesticide, while in materials science, denpt has been studied for its potential as a polymer stabilizer.

Mechanism Of Action

The mechanism of action of denpt is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, denpt has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Denpt has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.

Biochemical And Physiological Effects

Denpt has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Denpt has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using denpt in lab experiments is that it is relatively easy to synthesize and purify. Additionally, denpt has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using denpt in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on denpt, including further studies on its mechanism of action, as well as its potential applications in medicine, agriculture, and materials science. Additionally, future studies could explore the potential of denpt as a drug delivery agent, as well as its potential as a diagnostic tool for certain diseases. Overall, denpt shows great promise as a versatile and potentially valuable compound for scientific research.

Synthesis Methods

Denpt can be synthesized using a variety of methods, including the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene oxide in the presence of a base, such as potassium carbonate. Other methods include the reaction of Denptamino-3-methyl-1H-perimidin-1-one with ethylene glycol or the reaction of Denptchloro-3-methyl-1H-perimidin-1-one with ethylene oxide.

properties

CAS RN

102651-47-8

Product Name

Denpt

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-17-[(2R)-oxiran-2-yl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H26O3/c1-19-8-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)7-9-20(19,22)18-11-23-18/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-/m1/s1

InChI Key

DVZRZZJKBCUJGQ-BOQPXBONSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4CO4)O)CCC5=C3C=CC(=C5)O

SMILES

CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(C4CO4)O)CCC5=C3C=CC(=C5)O

synonyms

20,21-epoxy-19-norpregna-1,3,5(10)-triene-3,17-diol
3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene
3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene, (20S)-isomer
DENPT

Origin of Product

United States

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